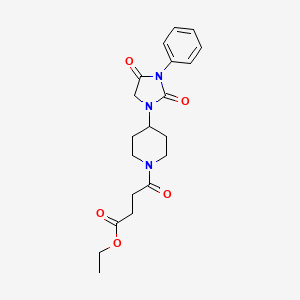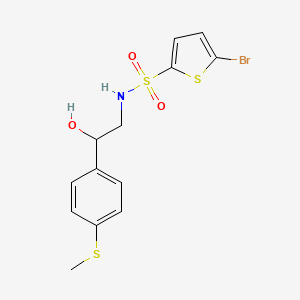
5-bromo-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)thiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C13H14BrNO3S3 and its molecular weight is 408.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activities
Facile Synthesis and Urease Inhibition A study by Noreen et al. (2017) presented a facile synthesis approach for thiophene sulfonamide derivatives, including compounds similar to 5-bromo-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)thiophene-2-sulfonamide, via Suzuki cross-coupling reaction. These compounds were evaluated for their urease inhibition and hemolytic activities. The research found that the substitution pattern on the aromatic ring significantly affects the urease inhibition activity, highlighting the potential of these compounds in biological applications (Noreen et al., 2017).
Antibacterial and Antifungal Activities Chohan and Shad (2011) synthesized sulfonamide-derived new ligands and their transition metal complexes, investigating their antibacterial, antifungal, and cytotoxic activities. The study reveals that these compounds exhibit moderate to significant antibacterial and antifungal activities against various strains, suggesting the relevance of sulfonamide derivatives in developing antimicrobial agents (Chohan & Shad, 2011).
Anticonvulsant and Cerebrovasodilatation Effects A research article by Barnish et al. (1981) described the anticonvulsant activities of 5-(arylthio)-, 5-(arylsulfinyl)-, and 5-(arylsulfonyl)thiophene-2-sulfonamides, noting that sulfones with halo substituents generally exhibited the highest activity. This study underlines the potential of sulfonamide derivatives in developing anticonvulsant therapies and their effects on cerebral blood flow (Barnish et al., 1981).
Interaction with Biological Targets
Carbonic Anhydrase Inhibition for Glaucoma Treatment Research by Prugh et al. (1991) explored the synthesis and evaluation of 5-substituted thieno[2,3-b]thiophene-2-sulfonamides for topical ocular hypotensive activity in glaucoma models. This study aimed to optimize compounds for inhibitory potency against carbonic anhydrase and water solubility, highlighting the therapeutic potential of thiophene sulfonamides in glaucoma management (Prugh et al., 1991).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
5-bromo-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO3S3/c1-19-10-4-2-9(3-5-10)11(16)8-15-21(17,18)13-7-6-12(14)20-13/h2-7,11,15-16H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPHMSENBTQYQHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=C(S2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


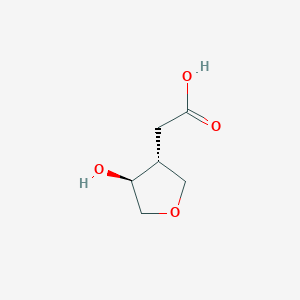
![N-(benzo[d][1,3]dioxol-5-yl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide](/img/structure/B2735021.png)
![1-(5-Methylthiophen-2-yl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B2735024.png)
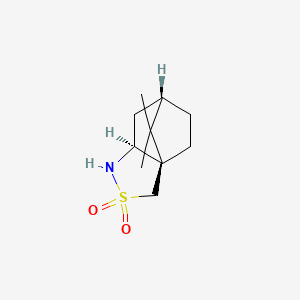
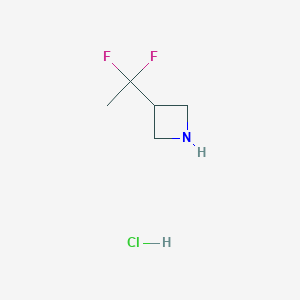
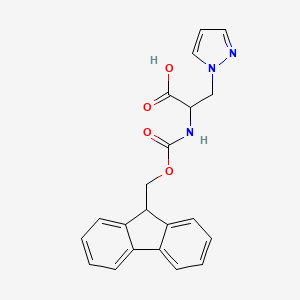

![3,6-dichloro-N-[cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]pyridine-2-carboxamide](/img/structure/B2735032.png)

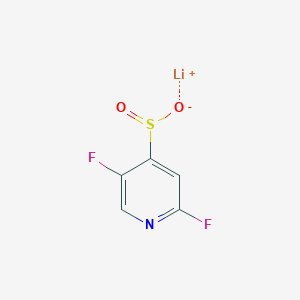
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2735036.png)
